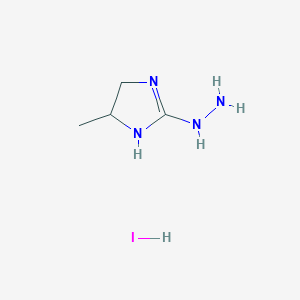

2-Hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide

Beschreibung

Eigenschaften

IUPAC Name |

(5-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4.HI/c1-3-2-6-4(7-3)8-5;/h3H,2,5H2,1H3,(H2,6,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVGUKGPTRSAHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN=C(N1)NN.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11IN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Biologische Aktivität

2-Hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide (CAS No. 39889-17-3) is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to explore its biological properties, mechanisms of action, synthesis methods, and relevant research findings.

- Molecular Formula : C4H10N4·HI

- Molecular Weight : 242.058 g/mol

The compound is a derivative of imidazole, characterized by the presence of a hydrazino group and hydroiodide salt form, which contributes to its unique chemical properties.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as a novel antibacterial agent. For instance, docking studies indicated strong binding affinities to bacterial targets, suggesting that it may inhibit essential bacterial enzymes crucial for survival.

Anticancer Properties

Research has also focused on the anticancer properties of 2-hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide. Derivatives of imidazole compounds have shown efficacy against various cancer cell lines. The compound's mechanism of action may involve enzyme inhibition and receptor modulation, affecting cancer cell metabolism and proliferation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It inhibits enzymes critical for bacterial survival and cancer cell metabolism.

- Receptor Modulation : It acts as a ligand for specific receptors, altering their signaling pathways .

Study 1: Antibacterial Activity

A study published in MDPI demonstrated the antibacterial potential of 2-hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide through molecular docking simulations. The results showed that the compound binds effectively to bacterial enzymes, indicating its potential as an antibacterial agent .

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of imidazole derivatives. The study found that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, supporting the hypothesis that 2-hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide could be developed into a therapeutic agent for cancer treatment .

Summary Table of Biological Activities

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Strong binding affinities to bacterial targets; potential enzyme inhibitors |

| Anticancer | Significant cytotoxic effects against various cancer cell lines |

Synthesis Methods

The synthesis of 2-hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide typically involves the reaction of 2-hydrazino-4,5-dihydro-1H-imidazole with hydroiodic acid under controlled conditions. This process is optimized for yield and purity through purification techniques such as recrystallization .

Synthetic Route Example

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations :

- Reactivity: The hydrazino group in the target compound enables nucleophilic reactions (e.g., hydrazone formation) and metal coordination, distinguishing it from methylthio or chloro derivatives, which act as leaving groups or intermediates for substitution .

- Synthetic Flexibility: The methylthio derivative serves as a precursor for hydrazine or amine substitution, but reactions with bulky amines (e.g., dibenzylamine) fail due to steric hindrance, unlike the hydrazino derivative, which reacts readily with carbonyl compounds .

Spectroscopic and Physicochemical Properties

Table 2: Spectral and Physical Properties

Key Observations :

Key Observations :

- The hydrazino derivative’s copper complexes exhibit dual antimicrobial and anticancer effects, outperforming free ligands in selectivity and potency .

- Amino-substituted imidazolines target enzymatic pathways (e.g., carbonic anhydrase), whereas hydrazino derivatives leverage metal coordination for activity .

Q & A

Q. What are the established synthetic routes for preparing 2-Hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide, and what critical reaction conditions must be controlled?

Answer: The synthesis involves a multi-step pathway:

Alkylation: React imidazoline-2-thione with iodomethane in anhydrous ethanol under reflux (60–70°C) to form 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide. Excess iodomethane ensures complete substitution .

Hydrazine substitution: Treat the intermediate with hydrazine hydrate (1:3 molar ratio) in methanol at 50°C for 6 hours. Precise pH control (neutral to slightly basic) minimizes side reactions like over-substitution or decomposition .

Purification: Isolate the product via vacuum filtration and recrystallize from ethanol/water (1:1 v/v) to achieve >95% purity.

Key considerations:

- Strict anhydrous conditions during alkylation prevent hydrolysis.

- Stoichiometric excess of hydrazine ensures complete displacement of the methylthio group.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2-Hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide and its derivatives?

Answer:

- Elemental analysis: Validates C/H/N ratios (deviation <0.3% confirms purity).

- FT-IR spectroscopy: Identifies N–H stretches (3100–3300 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .

- Mass spectrometry (ESI-MS): Detects [M+H]⁺ or [M–I]⁺ ions, confirming molecular weight.

- Single-crystal X-ray diffraction (SCXRD): Resolves iodide coordination geometry and hydrogen-bonding networks. For metal complexes, SCXRD at 100 K with Mo-Kα radiation (λ = 0.71073 Å) determines bond lengths (e.g., Cu–N ≈ 1.95–2.05 Å) .

Advanced Research Questions

Q. How can researchers design copper(II) complexes using this compound as a ligand, and what methodological considerations ensure complex stability?

Answer: Synthesis protocol:

Ligand preparation: React 2-hydrazino-imidazole hydroiodide with aryl sulfonyl chlorides (e.g., toluenesulfonyl chloride) in dry dichloromethane (DCM) to form sulfonamide derivatives.

Complexation: Mix the ligand with CuCl₂·2H₂O (1:1 molar ratio) in methanol/water (3:1 v/v) at 50°C for 4 hours. Adjust pH to 6.5 using NH₄OAc buffer to prevent Cu(OH)₂ precipitation .

Stability assessment:

- Cyclic voltammetry: Measures redox potential (E₁/₂) to evaluate electron-transfer stability.

- Thermogravimetric analysis (TGA): Determines decomposition temperatures (>200°C indicates robust complexes).

- UV-Vis spectroscopy: Monitors d-d transitions (e.g., 600–700 nm for square-planar Cu(II)) .

Q. What computational chemistry approaches are suitable for studying reaction mechanisms involving this compound?

Answer:

- Density Functional Theory (DFT): Use B3LYP/6-311+G(d,p) to model transition states in hydrazone formation. Solvent effects (e.g., ethanol) are incorporated via the SMD implicit solvation model.

- Frontier Molecular Orbital (FMO) analysis: Identifies nucleophilic (HOMO) and electrophilic (LUMO) sites. A small HOMO-LUMO gap (<4 eV) suggests high reactivity .

- Molecular docking: Predicts binding affinities of copper complexes with biological targets (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina .

Q. How should researchers address discrepancies in biological activity data between ligand precursors and their metal complexes?

Answer: Experimental design:

Parallel assays: Test both ligands and complexes against identical microbial strains (e.g., S. aureus ATCC 25923) using broth microdilution (CLSI M07). Include positive (ciprofloxacin) and negative (DMSO) controls.

Solubility correction: Pre-dissolve compounds in DMSO (<1% v/v) and confirm stability via HPLC (retention time shifts indicate degradation).

Statistical validation: Apply ANOVA with Tukey’s post-hoc test (p < 0.05) to compare MIC values.

Case study: Copper(II) complexes often show 4–8x lower MICs than ligands due to enhanced membrane permeability via metal-assisted lipophilicity .

Q. What crystallographic challenges arise when analyzing iodide-containing derivatives, and how can they be mitigated?

Answer: Challenges:

- High electron density of iodide causes absorption errors.

- Disorder in counterion positioning reduces data quality.

Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.